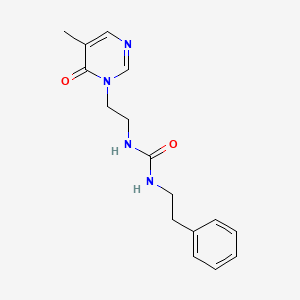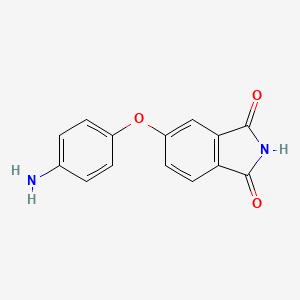
5-(4-Aminophenoxy)isoindoline-1,3-dione
Übersicht
Beschreibung
5-(4-Aminophenoxy)isoindoline-1,3-dione is a chemical compound characterized by an isoindoline-1,3-dione core structure with a 4-aminophenoxy substituent
Wirkmechanismus
Target of Action
The primary targets of 5-(4-Aminophenoxy)isoindoline-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing a variety of physiological functions such as mood, reward, and motor control.
Mode of Action
This compound interacts with the dopamine receptors, particularly at their allosteric binding sites . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control.
Biochemical Pathways
The compound’s interaction with dopamine receptors affects the dopaminergic signaling pathway . This pathway plays a critical role in the central nervous system, influencing processes such as motor control, reward, and mood regulation. Changes in this pathway can have significant downstream effects, potentially influencing behavior and physiological responses.
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have good affinities and some pharmacokinetic parameters
Result of Action
Biochemische Analyse
Biochemical Properties
5-(4-Aminophenoxy)isoindoline-1,3-dione has been found to interact with important amino acid residues in the human dopamine receptor D2 . These interactions suggest that this compound may play a role in biochemical reactions involving these enzymes and proteins .
Cellular Effects
This suggests that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its interaction with the human dopamine receptor D2 suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-aminophenol. The reaction is carried out in a suitable solvent such as toluene under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Aminophenoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Aminophenoxy)isoindoline-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: Shares the isoindoline-1,3-dione core but lacks the 4-aminophenoxy substituent.
N-Substituted Isoindoline-1,3-diones: These compounds have various substituents on the nitrogen atom, leading to different biological activities.
Uniqueness
5-(4-Aminophenoxy)isoindoline-1,3-dione is unique due to the presence of the 4-aminophenoxy group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications .
Eigenschaften
IUPAC Name |
5-(4-aminophenoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c15-8-1-3-9(4-2-8)19-10-5-6-11-12(7-10)14(18)16-13(11)17/h1-7H,15H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQCONSUJVLCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327887 | |
| Record name | 5-(4-aminophenoxy)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
284462-39-1 | |
| Record name | 5-(4-aminophenoxy)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801327887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
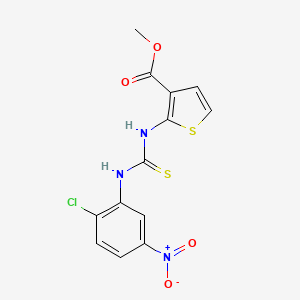
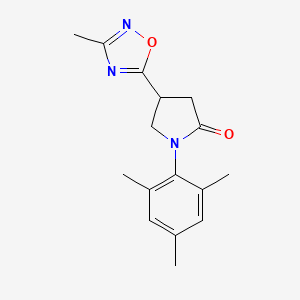
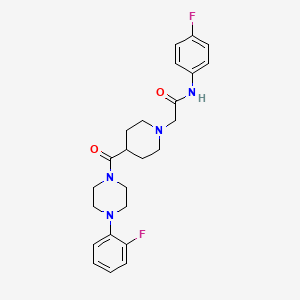
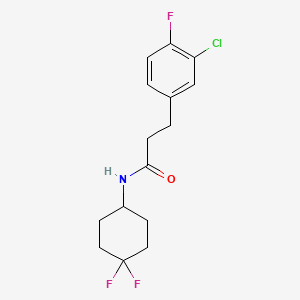
![1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2784492.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-acetamido-2-methoxyphenyl)acetamide](/img/structure/B2784493.png)
![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2784494.png)
![6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2784495.png)
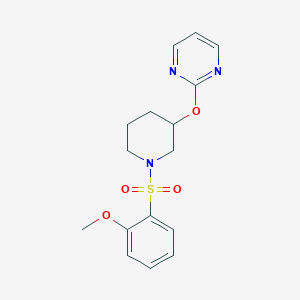
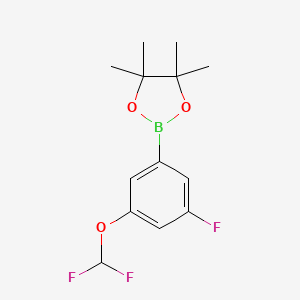
![7-{[1,1'-biphenyl]-4-carbonyl}-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene](/img/structure/B2784504.png)
![2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2784505.png)
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2784506.png)
